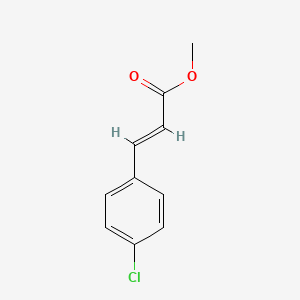

Methyl 4-chlorocinnamate

Description

The exact mass of the compound Methyl 4-chlorocinnamate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 155559. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 4-chlorocinnamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-chlorocinnamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-(4-chlorophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBXQGYKZKOORG-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101194681 | |

| Record name | 2-Propenoic acid, 3-(4-chlorophenyl)-, methyl ester, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101194681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20754-21-6, 7560-44-3 | |

| Record name | 2-Propenoic acid, 3-(4-chlorophenyl)-, methyl ester, (2E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20754-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl p-chlorocinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007560443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-chlorocinnamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155559 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(4-chlorophenyl)-, methyl ester, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101194681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl p-chlorocinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Guide to the Synthesis of Methyl 4-chlorocinnamate via Knoevenagel Condensation

Introduction: The Strategic Importance of the Knoevenagel Condensation

In the landscape of modern organic synthesis, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the arsenal of reactions available to chemists, the Knoevenagel condensation stands out for its efficiency and versatility in creating α,β-unsaturated carbonyl compounds. First reported by Emil Knoevenagel in 1898, this reaction involves the nucleophilic addition of a compound with an active methylene group to a carbonyl compound, followed by a dehydration step. The products, particularly cinnamic acids and their esters, are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, fragrances, and polymers.

This guide provides an in-depth technical exploration of the Knoevenagel condensation for the specific synthesis of methyl 4-chlorocinnamate, a valuable building block in drug development. We will dissect the reaction mechanism, provide a field-proven experimental protocol, and analyze the critical parameters that govern the reaction's success, offering a comprehensive resource for researchers and process chemists.

Part 1: Mechanistic Dissection of the Synthesis

The synthesis of methyl 4-chlorocinnamate via Knoevenagel condensation is a classic example of base-catalyzed C-C bond formation. The overall transformation involves the reaction between 4-chlorobenzaldehyde and an active methylene compound, such as dimethyl malonate, catalyzed by a weak base like piperidine.

Overall Reaction Scheme:

Causality Behind Experimental Choices

-

Carbonyl Component (4-Chlorobenzaldehyde): An aromatic aldehyde is a typical electrophile for this reaction. The chlorine atom at the para-position is an electron-withdrawing group, which slightly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Active Methylene Nucleophile (Dimethyl Malonate): The methylene protons of dimethyl malonate are acidic due to the electron-withdrawing effect of the two adjacent ester carbonyl groups. This allows for easy deprotonation by a mild base to form a resonance-stabilized enolate, the key nucleophile in the reaction. Using dimethyl malonate directly is a strategic choice when the methyl ester is the desired final product, potentially simplifying the overall process compared to routes involving malonic acid which require a subsequent esterification step.

-

Catalyst (Piperidine): A weak secondary amine like piperidine is the catalyst of choice. A strong base, such as sodium hydroxide, would risk inducing a self-condensation (Cannizzaro reaction) of the aldehyde. Piperidine plays a dual role: it acts as a base to deprotonate the dimethyl malonate, and it reacts with the aldehyde to form a highly reactive iminium ion intermediate, which is more electrophilic than the aldehyde itself. This dual catalytic cycle is what makes piperidine particularly effective.

Step-by-Step Reaction Mechanism

The reaction proceeds through a cascade of equilibria, culminating in the formation of the thermodynamically stable conjugated product.

-

Iminium Ion Formation: Piperidine attacks the carbonyl carbon of 4-chlorobenzaldehyde, followed by dehydration, to form a reactive electrophilic iminium ion.

-

Enolate Formation: Concurrently, another molecule of piperidine acts as a base, abstracting an acidic proton from dimethyl malonate to generate a nucleophilic enolate ion.

-

Nucleophilic Attack: The enolate attacks the iminium ion, forming a new carbon-carbon bond and a neutral intermediate.

-

Catalyst Regeneration & Dehydration: The intermediate collapses, eliminating the piperidine catalyst and a molecule of water to yield an intermediate, dimethyl 2-(4-chlorobenzylidene)malonate.

-

Hydrolysis and Decarboxylation: While the malonic ester intermediate is stable, the synthesis of the final cinnamate requires the removal of one of the carboxyl groups. In some one-pot procedures, this can occur in situ. A more traditional and controlled laboratory approach involves isolating the malonic ester intermediate, followed by saponification (hydrolysis) of one ester group and subsequent decarboxylation upon heating to yield the final methyl 4-chlorocinnamate product.

The core Knoevenagel condensation part of the mechanism is visualized below.

Caption: Core mechanism of the piperidine-catalyzed Knoevenagel condensation.

Part 2: A Validated Experimental Protocol

This protocol provides a robust, step-by-step methodology for the synthesis. The inclusion of a Dean-Stark trap is a key process control element, ensuring the removal of water to drive the condensation equilibrium towards the product.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equiv. |

| 4-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 7.03 g | 0.05 | 1.0 |

| Dimethyl Malonate | C₅H₈O₄ | 132.11 | 7.27 g (6.5 mL) | 0.055 | 1.1 |

| Piperidine | C₅H₁₁N | 85.15 | 0.43 g (0.5 mL) | 0.005 | 0.1 |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 0.60 g (0.57 mL) | 0.01 | 0.2 |

| Toluene | C₇H₈ | 92.14 | ~80 mL | - | - |

Step-by-Step Methodology

-

Apparatus Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.

-

Charging the Flask: To the round-bottom flask, add 4-chlorobenzaldehyde (1.0 eq), dimethyl malonate (1.1 eq), and toluene (~80 mL).

-

Catalyst Addition: Add piperidine (0.1 eq) and glacial acetic acid (0.2 eq) to the mixture. The acetic acid serves to buffer the basicity and promote iminium ion formation.

-

Reaction Execution: Heat the reaction mixture to reflux using a heating mantle. Vigorously stir the solution. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, providing a visual indicator of reaction progress.

-

Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The reaction is typically complete within 4-8 hours, once water ceases to collect in the trap and the aldehyde spot is consumed on TLC.

-

Work-up: Once complete, allow the flask to cool to room temperature. Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL) to remove piperidine, saturated aqueous sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is the intermediate dimethyl 2-(4-chlorobenzylidene)malonate. This can be purified by recrystallization from a suitable solvent like ethanol or methanol. For higher purity, column chromatography on silica gel can be employed.

-

Saponification & Decarboxylation (If required): To obtain methyl 4-chlorocinnamate, the purified intermediate is subjected to partial hydrolysis using one equivalent of KOH in methanol, followed by acidification and heating to induce decarboxylation.

-

Characterization: Confirm the final product's identity and purity using ¹H NMR, ¹³C NMR, and melting point analysis (literature m.p. 76-77°C).

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis and purification.

Part 3: Critical Parameters and Process Optimization

The success of the Knoevenagel condensation hinges on the careful control of several key parameters. Understanding their interplay is crucial for maximizing yield and purity.

| Parameter | Typical Conditions | Rationale & Field Insights |

| Catalyst | Piperidine, Pyridine, DABCO, TiCl₄, Glycine | The choice of base is critical. Weak secondary amines like piperidine are ideal for activating the aldehyde via iminium formation while being basic enough to form the enolate. For green chemistry applications, catalysts like DABCO or even immobilized enzymes are gaining traction. |

| Solvent | Toluene, Methanol, Ethanol, DMF, Water, Ionic Liquids | Toluene or benzene are traditionally used with a Dean-Stark trap to remove water azeotropically, driving the reaction forward. Polar solvents like methanol can also be effective. Greener alternatives, such as water or ionic liquids, are being increasingly explored to reduce environmental impact. |

| Temperature | Room Temp. to Reflux | The reaction is often performed at reflux to increase the rate and facilitate azeotropic water removal. However, some highly reactive substrates or catalyst systems can proceed efficiently at room temperature, which can minimize side reactions. |

| Stoichiometry | Slight excess of Methylene Compound (1.1-1.2 eq.) | Using a slight excess of the active methylene component ensures the complete consumption of the more valuable aldehyde. The catalyst is used in sub-stoichiometric amounts (0.1-0.2 eq.). |

Conclusion

The Knoevenagel condensation is a powerful and reliable method for the synthesis of methyl 4-chlorocinnamate. By understanding the underlying mechanism involving iminium and enolate intermediates, chemists can make informed decisions about reaction conditions. The provided protocol, which emphasizes process control through azeotropic water removal and systematic work-up, serves as a dependable blueprint for laboratory synthesis. For professionals in drug development, mastering this reaction provides access to a wide array of cinnamate derivatives, underscoring the enduring relevance of this classic name reaction in the modern pharmaceutical landscape.

References

-

J&K Scientific LLC. (2021, February 23). Knoevenagel Condensation. Retrieved from [Link]

-

Fvs. (n.d.). Cinnamic Acid Knoevenagel Condensation Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. (2023). bepls. Retrieved from [Link]

-

Abreu, P. E., et al. (2017, May 4). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. ACS Publications. Retrieved from [Link]

-

Abreu, P. E., et al. (2017, May 25). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. PubMed. Retrieved from [Link]

-

Study.com. (n.d.). The Knoevengal reaction is a carbonyl condensation reaction.... Retrieved from [Link]

-

Filo. (2025, February 23). The first step of this reaction sequence is an aldol condensation.... Retrieved from [Link]

-

The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Pawara, H. S., et al. (n.d.). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New Journal of Chemistry. The Royal Society of Chemistry. Retrieved from [Link]

-

Table of Contents. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Purechemistry. (2023, February 24). Knoevenagel condensation mechanism and applications. Retrieved from [Link]

-

Gupta, M., & Wakhloo, B. P. (2007). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: Synthesis of cinnamic acids. ResearchGate. Retrieved from [Link]

-

Boumoud, T., et al. (2018). Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Chemistry Research Journal. Retrieved from [Link]

-

Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes. (n.d.). ResearchGate. Retrieved from [Link]

-

Reddit. (2015, November 6). Decarboxylation after Knoevenagel condensation. Retrieved from [Link]

-

Nagalakshmi, K., et al. (2012). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Asian Journal of Chemistry. Retrieved from [Link]

-

Filo. (2025, March 7). EXPERIMENT 6: ALDOL CONDENSATION OF 4 CHLOROBENZALDEHYDE AND DIMETHYL MALONATE. Retrieved from [Link]

A Comprehensive Technical Guide to the Synthesis of Methyl 4-chlorocinnamate via the Heck Coupling Reaction

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, offering a powerful method for carbon-carbon bond formation.[1][2][3] This guide provides an in-depth examination of the Heck coupling reaction, specifically tailored to the synthesis of Methyl 4-chlorocinnamate. We will explore the reaction's catalytic cycle, dissect the roles of key reagents, present a detailed experimental protocol, and offer insights into process optimization and troubleshooting. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical guidance necessary to successfully implement this valuable transformation.

Introduction to the Heck Coupling Reaction

The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, has revolutionized the synthesis of substituted alkenes.[2][4] Discovered by Tsutomu Mizoroki and Richard F. Heck, this reaction earned Heck the 2010 Nobel Prize in Chemistry and has become an indispensable tool for creating complex molecular architectures from simple precursors.[2][5] Its significance lies in its ability to form C-C bonds with high stereoselectivity, typically favoring the trans isomer, and its tolerance for a wide array of functional groups.[4][5]

The synthesis of Methyl 4-chlorocinnamate serves as an excellent case study. This compound and its derivatives are valuable intermediates in the pharmaceutical and materials science sectors. The general reaction scheme is as follows:

General Reaction: Aryl Halide (4-chloro-iodobenzene) + Alkene (Methyl Acrylate) → Methyl 4-chlorocinnamate

The Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the Heck reaction hinges on a catalytic cycle involving palladium cycling between the Pd(0) and Pd(II) oxidation states.[5] Understanding this mechanism is critical for rational troubleshooting and optimization. The cycle can be broken down into three primary stages:

-

Oxidative Addition: The cycle initiates with the coordinatively unsaturated 14-electron Pd(0) complex. This active catalyst inserts into the carbon-halide bond of the aryl halide (e.g., 4-chloro-iodobenzene), forming a square planar Pd(II) complex. This is often the rate-determining step, with reactivity trends of I > Br > Cl.[2][4][5]

-

Alkene Coordination and Migratory Insertion: The alkene (methyl acrylate) then coordinates to the Pd(II) center. This is followed by a syn-migratory insertion, where the aryl group and the palladium are added across the double bond of the alkene.[2][5]

-

β-Hydride Elimination and Reductive Elimination: For the reaction to proceed, the intermediate must possess a hydrogen atom beta to the palladium center. A syn β-hydride elimination occurs, forming a palladium-hydride complex and releasing the substituted alkene product.[2][5] The final step involves reductive elimination, where a base is crucial for regenerating the active Pd(0) catalyst from the palladium-hydride species, allowing the cycle to begin anew.[5][6]

Caption: Figure 1: The Heck Reaction Catalytic Cycle

Synthesis of Methyl 4-chlorocinnamate: A Practical Approach

Reaction Components and Their Roles

The success of the synthesis depends on the careful selection of each component.

-

Aryl Halide: While aryl chlorides are the most cost-effective, their C-Cl bond is strong, making them less reactive than bromides or iodides.[7] For robust and high-yielding laboratory synthesis, an aryl iodide like 4-iodo-chlorobenzene is often preferred.

-

Alkene: Methyl acrylate is an ideal substrate. The electron-withdrawing nature of the ester group enhances the alkene's reactivity in the migratory insertion step.[2][5]

-

Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective pre-catalyst.[2] It is reduced in situ to the active Pd(0) species. Other sources include PdCl₂ and tetrakis(triphenylphosphine)palladium(0).[2][5]

-

Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst, preventing its precipitation as palladium black, and influencing its reactivity. Triphenylphosphine (PPh₃) is a standard, effective ligand.[2][5][8] For less reactive aryl chlorides, more electron-rich and bulky phosphines or N-heterocyclic carbenes (NHCs) may be required.[7][8]

-

Base: A base is required to neutralize the hydrogen halide (HX) produced during the reaction and to facilitate the reductive elimination step that regenerates the Pd(0) catalyst.[6] Organic bases like triethylamine (Et₃N) are common, though inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) are also widely used.[2][5][8]

-

Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) , acetonitrile (MeCN), or N-Methyl-2-pyrrolidone (NMP) are typically used to dissolve the reactants and facilitate the reaction at elevated temperatures.[8]

Optimization of Reaction Conditions

The following table summarizes key parameters for the synthesis.

| Parameter | Recommended Condition | Rationale & Field Insights |

| Aryl Halide | 4-Iodo-chlorobenzene | Iodides offer higher reactivity and milder reaction conditions compared to bromides or chlorides, ensuring higher conversion. |

| Alkene | Methyl Acrylate (1.2 - 1.5 equiv.) | A slight excess of the alkene ensures complete consumption of the more expensive aryl halide. |

| Catalyst Loading | 0.5 - 2 mol% Pd(OAc)₂ | Lowering catalyst loading is cost-effective but may require longer reaction times or higher temperatures. 1 mol% is a robust starting point. |

| Ligand Loading | 2 - 4 mol% PPh₃ | A Pd:Ligand ratio of 1:2 to 1:4 is typical. The excess ligand stabilizes the Pd(0) species. |

| Base | Triethylamine (2.0 - 3.0 equiv.) | An excess of base is crucial to drive the reaction to completion by efficiently regenerating the catalyst. |

| Solvent | Acetonitrile or DMF | Acetonitrile is often easier to remove during workup. DMF can be beneficial for less soluble substrates. The solvent must be deoxygenated.[4] |

| Temperature | 80 - 100 °C | The reaction typically requires heating to overcome the activation energy of the oxidative addition step. The specific temperature depends on the reactivity of the aryl halide.[9] |

| Reaction Time | 4 - 24 hours | Progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine completion. |

Detailed Experimental Protocol

Materials:

-

4-Iodo-chlorobenzene (1.0 equiv)

-

Methyl acrylate (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.01 equiv)

-

Triphenylphosphine (PPh₃) (0.02 equiv)

-

Triethylamine (Et₃N) (3.0 equiv)

-

Acetonitrile (anhydrous, degassed)

-

Reaction flask (e.g., three-neck round-bottom flask)

-

Condenser, magnetic stirrer, heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: Assemble a clean, dry three-neck flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet.

-

Reagent Addition: To the flask, add 4-iodo-chlorobenzene, palladium(II) acetate, and triphenylphosphine.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent and Reagent Addition: Under a positive flow of inert gas, add degassed acetonitrile, followed by triethylamine and methyl acrylate via syringe.

-

Reaction: Heat the reaction mixture to reflux (approx. 80-85 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the 4-iodo-chlorobenzene spot indicates completion.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst.[4]

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield pure Methyl 4-chlorocinnamate.

Experimental Workflow Diagram

Caption: Figure 2: Experimental Workflow

Troubleshooting and Key Considerations

-

Low Yield: This can result from insufficient degassing (leading to catalyst deactivation), impure reagents, or non-optimal temperature. Ensure all reagents are pure and the system is rigorously kept under an inert atmosphere.

-

Formation of Palladium Black: Premature precipitation of palladium indicates catalyst decomposition. This can be mitigated by ensuring an appropriate ligand-to-palladium ratio or by using more robust ligands.

-

Side Reactions: Dimerization of the alkene or the formation of Heck side-products can occur. Adjusting the reaction temperature or the choice of base can often minimize these pathways.

-

Aryl Chloride Reactivity: The coupling of aryl chlorides is challenging.[7] Success often requires higher temperatures, stronger bases (e.g., phosphazene bases), and specialized, bulky electron-rich phosphine ligands or N-heterocyclic carbene (NHC) catalysts.[7][8][10]

Conclusion

The Heck coupling reaction is a robust and versatile tool for the synthesis of substituted alkenes like Methyl 4-chlorocinnamate. A thorough understanding of the catalytic mechanism and the specific function of each reaction component is paramount for success. By carefully controlling reaction parameters such as substrate choice, catalyst system, base, and temperature, researchers can achieve high yields of the desired product. The protocol and insights provided in this guide serve as a comprehensive resource for the practical application of this foundational reaction in research and development settings.

References

- A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. (n.d.). Google Scholar.

-

Heck Reaction Mechanism. (n.d.). BYJU'S. Retrieved January 6, 2026, from [Link]

-

A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide. (2019). Special Issue: The 3rd Annual Conference on Theories and Applications of Basic and Biosciences. Retrieved January 6, 2026, from [Link]

-

Heck Reaction. (2023). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

-

Heck reaction. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

-

Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. (2011). The Journal of Organic Chemistry. Retrieved January 6, 2026, from [Link]

-

Wall, V. M., Eisenstadt, A., Ager, D. J., & Laneman, S. A. (1999). The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. Johnson Matthey Technology Review, 43(4), 138-145. Retrieved January 6, 2026, from [Link]

-

Heck Coupling. (n.d.). NROChemistry. Retrieved January 6, 2026, from [Link]

-

Wipf, P. (2007). Basic Principles - Heck Reactions. Wipf Group, University of Pittsburgh. Retrieved January 6, 2026, from [Link]

-

Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

-

The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry. Retrieved January 6, 2026, from [Link]

-

Selvakumar, K., Zapf, A., & Beller, M. (2002). New Palladium Carbene Catalysts for the Heck Reaction of Aryl Chlorides in Ionic Liquids. Organic Letters, 4(18), 3031-3033. Retrieved January 6, 2026, from [Link]

-

Yang, C., Lee, H. M., & Nolan, S. P. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters, 3(10), 1511-1514. Retrieved January 6, 2026, from [Link]

-

Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre-catalysts. (2018). Beilstein Journal of Organic Chemistry. Retrieved January 6, 2026, from [Link]

-

Köhler, K., Heidenreich, R. G., Soom, J. N., & Thorimbert, S. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry, 6(5), 843-848. Retrieved January 6, 2026, from [Link]

Sources

- 1. journals.misuratau.edu.ly [journals.misuratau.edu.ly]

- 2. Heck reaction - Wikipedia [en.wikipedia.org]

- 3. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis | Johnson Matthey Technology Review [technology.matthey.com]

- 4. Heck Coupling | NROChemistry [nrochemistry.com]

- 5. byjus.com [byjus.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-chlorocinnamate

Introduction

Methyl 4-chlorocinnamate, a derivative of cinnamic acid, is a compound of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its rigid, planar structure, conferred by the trans-alkene and phenyl ring, combined with the electronic properties of the chlorine substituent and the methyl ester, make it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the essential physicochemical properties of Methyl 4-chlorocinnamate, offering insights for researchers, scientists, and drug development professionals. Understanding these fundamental characteristics is paramount for its effective application in laboratory and industrial settings, ensuring reproducibility, safety, and optimal outcomes in synthetic and analytical endeavors.

Core Physicochemical Properties

The utility of a chemical compound in research and development is fundamentally dictated by its physical and chemical properties. These parameters govern its behavior in different environments and its suitability for various applications, from reaction kinetics to formulation development.

Identification and General Properties

A clear and unambiguous identification of a chemical substance is the cornerstone of scientific research. The following table summarizes the key identifiers for Methyl 4-chlorocinnamate.

| Identifier | Value | Reference |

| IUPAC Name | methyl (E)-3-(4-chlorophenyl)prop-2-enoate | [1] |

| CAS Number | 7560-44-3 | [2][3] |

| Molecular Formula | C₁₀H₉ClO₂ | [1][2] |

| Molecular Weight | 196.63 g/mol | [1][2] |

| Appearance | White to almost white crystalline powder | |

| Odor | Sweet | [4] |

Thermal and Physical Properties

The melting and boiling points are critical indicators of a compound's purity and thermal stability. The density is an essential parameter for various laboratory calculations and process designs.

| Property | Value | Reference |

| Melting Point | 76-77 °C | [4] |

| Boiling Point | 292.8 °C at 760 mmHg | [4] |

| Density | 1.211 g/cm³ (Predicted) | [4] |

The relatively high melting point indicates a stable crystalline lattice structure at ambient temperatures. The boiling point suggests that while it is a solid at room temperature, it can be distilled under vacuum with moderate heating.

Solubility Profile

Qualitative Solubility:

-

Soluble in: Common organic solvents such as ethers and alcohols.[4] Based on its chemical structure (an ester with a chlorinated phenyl group), it is expected to be soluble in a range of polar aprotic and non-polar organic solvents.

-

Insoluble in: Water.

For drug development professionals, understanding the solubility in pharmaceutically relevant solvents is crucial for formulation studies.

Spectroscopic and Analytical Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of Methyl 4-chlorocinnamate exhibits characteristic signals that correspond to the different types of protons in the molecule.

-

Aromatic Protons: The protons on the 4-chlorophenyl ring typically appear as two doublets in the aromatic region (around 7.2-7.5 ppm). The para-substitution pattern leads to a distinct splitting pattern.

-

Alkene Protons: The two protons of the trans-double bond appear as two doublets, one around 6.4 ppm and the other around 7.7 ppm. The large coupling constant (J ≈ 16 Hz) between these protons is characteristic of a trans-alkene.[5]

-

Methyl Protons: The three protons of the methyl ester group appear as a sharp singlet around 3.8 ppm.[5]

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the different carbon environments.

-

Carbonyl Carbon: The ester carbonyl carbon signal is typically found around 167 ppm.[6]

-

Aromatic and Alkene Carbons: The carbons of the phenyl ring and the double bond appear in the region of 118-144 ppm.[6]

-

Methyl Carbon: The methyl carbon of the ester group gives a signal at approximately 52 ppm.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of Methyl 4-chlorocinnamate is characterized by the following key absorption bands:

-

C=O Stretch (Ester): A strong absorption band is observed around 1715-1730 cm⁻¹, which is characteristic of the carbonyl group in an α,β-unsaturated ester.

-

C=C Stretch (Alkene): An absorption band around 1630-1640 cm⁻¹ corresponds to the stretching vibration of the carbon-carbon double bond.

-

C-O Stretch (Ester): A strong band in the region of 1200-1300 cm⁻¹ is due to the C-O stretching of the ester group.

-

C-H Bending (trans-Alkene): A characteristic out-of-plane bending vibration for the trans-alkene protons is observed around 980 cm⁻¹.

-

C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at m/z 196, corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak at M+2 (m/z 198) with an intensity of about one-third of the M⁺ peak will be observed, which is a characteristic signature for a monochlorinated compound.

-

Key Fragmentation Patterns: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃, m/z 31) or the entire ester group (-COOCH₃, m/z 59).[7] The fragmentation of the aromatic ring can also lead to characteristic ions.

Experimental Protocols

The following sections provide standardized, step-by-step methodologies for the determination of key physicochemical properties and a representative synthesis protocol. These protocols are based on established methods and provide a framework for obtaining reliable and reproducible data.

Synthesis of Methyl 4-chlorocinnamate

A common method for the synthesis of Methyl 4-chlorocinnamate is the Fischer esterification of 4-chlorocinnamic acid.[8] A one-pot synthesis from 4-chlorobenzaldehyde and diethyl malonate has also been reported.[9]

Protocol: One-Pot Synthesis from 4-chlorobenzaldehyde [9]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl malonate in anhydrous methanol.

-

Base Addition: Slowly add a solution of sodium hydroxide in anhydrous methanol to the flask while stirring.

-

Acidification: After stirring, add glacial acetic acid to the reaction mixture.

-

Condensation: Add 4-chlorobenzaldehyde and glycine (as a catalyst) to the flask.

-

Reflux: Heat the reaction mixture to reflux for 5-6 hours.

-

Solvent Removal: After the reflux period, remove the methanol under reduced pressure.

-

Workup: Add the residue to a mixture of ice and water and cool.

-

Isolation and Purification: Collect the precipitated solid by suction filtration, wash with water, and dry. Recrystallize the crude product from a methanol-water mixture to obtain pure Methyl 4-chlorocinnamate as white needles.

Determination of Melting Point (OECD 102)

The melting point is determined using the capillary method.

-

Sample Preparation: Finely powder the dry Methyl 4-chlorocinnamate.

-

Capillary Filling: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a melting point apparatus and heat at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Observation: Record the temperature at which the substance starts to melt and the temperature at which it becomes completely liquid. This range is the melting point.

Determination of Boiling Point (OECD 103)

The boiling point can be determined using the dynamic method.

-

Apparatus: Use a dynamic boiling point apparatus consisting of a boiling flask, a condenser, a thermometer, and a pressure-measuring device.

-

Procedure: Place a sample of Methyl 4-chlorocinnamate in the boiling flask.

-

Heating: Heat the sample and record the temperature and vapor pressure as the substance boils.

-

Data Analysis: Plot the logarithm of the vapor pressure against the reciprocal of the absolute temperature. The boiling point at a given pressure can be determined from this plot.

Applications in Research and Drug Development

Methyl 4-chlorocinnamate serves as a valuable intermediate in the synthesis of various biologically active molecules.

-

Antimicrobial Agents: Studies have shown that Methyl 4-chlorocinnamate exhibits activity against Staphylococcus aureus.[10] Furthermore, various esters derived from 4-chlorocinnamic acid have demonstrated significant antifungal activity.[10]

-

Building Block for Pharmaceuticals: The chloro and ester functionalities on the cinnamate scaffold provide reactive sites for further chemical transformations, making it a useful starting material for the synthesis of more complex drug candidates. The chlorine atom can be a site for nucleophilic substitution or cross-coupling reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling Methyl 4-chlorocinnamate.

-

Hazard Statements: It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[11]

-

Precautionary Measures: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

Diagrams

Chemical Structure of Methyl 4-chlorocinnamate

Caption: 2D structure of Methyl 4-chlorocinnamate.

Physicochemical Property Relationship Diagram

Caption: Interrelation of physicochemical properties.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of Methyl 4-chlorocinnamate. From its fundamental identifiers and thermal properties to its spectroscopic signature and synthetic methodology, this information is intended to serve as a valuable resource for scientists and researchers. A thorough understanding of these properties is essential for the successful design and execution of experiments, the interpretation of analytical data, and the development of new applications for this versatile compound in drug discovery and beyond.

References

-

The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

- Google Patents. (2016). CN105348101A - Preparation method of methyl p-chlorocinnamate.

-

GSRS. (n.d.). METHYL 4-CHLOROCINNAMATE. Retrieved from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF ALPHA-HALO ETHERS FROM SYMMETRIC ACETALS AND in situ METHOXYMETHYLATION OF AN ALCOHOL. Retrieved from [Link]

-

Acorn NMR. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

MD Topology. (n.d.). Methyl4-chlorocinnamate | C10H9ClO2 | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

ChemBK. (n.d.). METHYL 4-CHLOROCINNAMATE. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Methyl 4-chlorocinnamate, 99%. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

-

Journal of Chemical Education. (2020). Transmutation of Scent: An Evaluation of the Synthesis of Methyl Cinnamate, a Commercial Fragrance, via a Fischer Esterification for the Second-Year Organic Laboratory. Retrieved from [Link]

-

Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

-

MaChemGuy. (2014, March 24). Interpreting IR Spectra [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

GSRS. (n.d.). METHYL 4-CHLOROCINNAMATE. Retrieved from [Link]

-

European Medicines Agency. (2018). VICH GL58 Stability Testing of New Veterinary Drug Substances and Medicinal Products in Climatic Zones III and IV. Retrieved from [Link]

-

Murov, S. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

-

Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

ResearchGate. (2018). Modification of conditions for long-term drug stability studies in climatic zone IV. Case of Cuba. Retrieved from [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. METHYL 4-CHLOROCINNAMATE | 7560-44-3 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. par.nsf.gov [par.nsf.gov]

- 9. CN105348101A - Preparation method of methyl p-chlorocinnamate - Google Patents [patents.google.com]

- 10. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemicalbook.com [chemicalbook.com]

1H NMR and 13C NMR spectral data of Methyl 4-chlorocinnamate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 4-chlorocinnamate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 4-chlorocinnamate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound through detailed spectral interpretation. We will explore the underlying principles that govern chemical shifts, coupling constants, and signal multiplicities, offering field-proven insights into experimental design and data analysis. This guide aims to serve as an authoritative resource, integrating theoretical knowledge with practical application to empower confident and accurate spectral interpretation.

Introduction: The Significance of NMR in Characterizing Methyl 4-chlorocinnamate

Methyl 4-chlorocinnamate is a derivative of cinnamic acid, a class of compounds widely investigated for their diverse biological activities. Accurate and unambiguous structural confirmation is a cornerstone of any chemical research or drug development pipeline, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules in solution.

This guide will provide a detailed walkthrough of the ¹H and ¹³C NMR spectra of Methyl 4-chlorocinnamate, focusing on the trans (E) isomer, which is the more common and stable form. We will dissect the spectra to assign each signal to its corresponding nucleus within the molecule, explaining the rationale based on fundamental NMR principles.

Molecular Structure and Proton Environments

To interpret the NMR spectra, it is essential to first understand the molecular structure and the different chemical environments of the protons and carbons.

Caption: Molecular structure of Methyl 4-chlorocinnamate with labeled atoms.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of Methyl 4-chlorocinnamate provides a wealth of information regarding its proton framework. The spectrum is typically recorded in deuterated chloroform (CDCl₃), with the residual solvent peak serving as an internal standard (δ 7.26 ppm).

Predicted Chemical Shifts and Multiplicities

The proton spectrum can be divided into three main regions: the aromatic region, the vinylic (alkene) region, and the aliphatic (methoxy) region.

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Hβ | ~ 7.69 | Doublet (d) | ~ 16.0 | 1H |

| H2/H6 | ~ 7.45 | Multiplet (m) | - | 2H |

| H3/H5 | ~ 7.33 | Multiplet (m) | - | 2H |

| Hα | ~ 6.38 | Doublet (d) | ~ 16.0 | 1H |

| OCH₃ | ~ 3.78 | Singlet (s) | - | 3H |

Note: The exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency.[1]

Detailed Signal Interpretation

-

Vinylic Protons (Hα and Hβ): The two protons on the carbon-carbon double bond, Hα and Hβ, are chemically distinct.

-

Hβ (δ ~7.69 ppm): This proton is deshielded due to its proximity to the electron-withdrawing aromatic ring. It appears as a doublet because it is coupled to Hα.

-

Hα (δ ~6.38 ppm): This proton is located alpha to the carbonyl group, which is also electron-withdrawing, but it is more shielded relative to Hβ. It also appears as a doublet due to coupling with Hβ.

-

Coupling Constant (J ≈ 16.0 Hz): The magnitude of the coupling constant between Hα and Hβ is crucial for determining the stereochemistry of the double bond. A large coupling constant of approximately 16.0 Hz is characteristic of a trans or (E)-configuration, where the protons are anti-periplanar.[2][3] For a cis or (Z)-isomer, a smaller coupling constant (typically 6-14 Hz) would be expected.[3]

-

-

Aromatic Protons (H2/H6 and H3/H5): The 4-chloro substitution pattern on the benzene ring leads to a symmetrical molecule, resulting in two sets of chemically equivalent protons.

-

H2/H6 (δ ~7.45 ppm): These protons are ortho to the cinnamate side chain and meta to the chlorine atom.

-

H3/H5 (δ ~7.33 ppm): These protons are meta to the side chain and ortho to the electron-withdrawing chlorine atom, which slightly deshields them.

-

The signals for these aromatic protons often appear as a complex multiplet or two distinct doublets, characteristic of an AA'BB' system in a para-substituted benzene ring.[1]

-

-

Methoxy Protons (OCH₃): The three protons of the methyl ester group are chemically equivalent and do not have any adjacent protons to couple with. Therefore, they appear as a sharp singlet at approximately 3.78 ppm.[1]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Chemical shifts are reported relative to the CDCl₃ solvent signal at δ 77.16 ppm.[1]

Predicted Chemical Shifts

| Carbon Label | Chemical Shift (δ, ppm) | Rationale |

| C=O | ~ 167.2 | Carbonyl carbon of the ester group.[1] |

| Cβ | ~ 143.4 | Vinylic carbon attached to the aromatic ring.[1] |

| C4 | ~ 136.2 | Aromatic carbon bonded to the chlorine atom (ipso-carbon).[1] |

| C1 | ~ 132.9 | Quaternary aromatic carbon attached to the side chain.[1] |

| C2/C6 | ~ 129.3 | Aromatic carbons ortho to the side chain.[1] |

| C3/C5 | ~ 129.2 | Aromatic carbons meta to the side chain.[1] |

| Cα | ~ 118.4 | Vinylic carbon alpha to the carbonyl group.[1] |

| OCH₃ | ~ 51.8 | Methoxy carbon.[1] |

Detailed Signal Interpretation

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, appearing at the lowest field (~167.2 ppm) due to the strong electron-withdrawing effect of the two oxygen atoms.[4]

-

Aromatic Carbons:

-

The carbon atom bonded to the electronegative chlorine (C4) is significantly deshielded and appears around 136.2 ppm.

-

The quaternary carbon (C1) attached to the vinylic group is also deshielded (~132.9 ppm).

-

The protonated aromatic carbons (C2/C6 and C3/C5) appear in the typical aromatic region between 125-150 ppm.[4] Their chemical shifts are very close, reflecting the subtle electronic effects of the substituents.[1]

-

-

Vinylic Carbons (Cα and Cβ):

-

Cβ is deshielded (~143.4 ppm) due to its direct attachment to the aromatic ring.

-

Cα is more shielded (~118.4 ppm) as it is further from the ring and adjacent to the carbonyl group.

-

-

Methoxy Carbon (OCH₃): This aliphatic carbon is the most shielded, appearing at the highest field (~51.8 ppm).

Experimental Protocol: A Self-Validating System

The following protocol outlines a standardized procedure for acquiring high-quality NMR spectra of Methyl 4-chlorocinnamate.

Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of Methyl 4-chlorocinnamate directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's signals.[5] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[6]

-

Dissolution: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. A clear, homogeneous solution is essential for acquiring sharp, well-resolved NMR signals.

NMR Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Shimming: Insert the sample into the spectrometer and perform an automated or manual shimming process to optimize the homogeneity of the magnetic field. This step is crucial for obtaining sharp spectral lines.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a standard pulse sequence (e.g., a 30° or 90° pulse).

-

Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

-

A larger number of scans will be required (e.g., 128 or more) due to the lower natural abundance of the ¹³C isotope.

-

Data Processing

-

Fourier Transform: Apply a Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum to ensure accurate integration and peak picking.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H NMR or the central peak of the CDCl₃ multiplet to 77.16 ppm for ¹³C NMR.[1]

Caption: A generalized workflow for NMR spectral analysis.

Conclusion

The ¹H and ¹³C NMR spectra of Methyl 4-chlorocinnamate are highly informative and allow for its unambiguous structural confirmation. Key diagnostic features include the large (~16.0 Hz) coupling constant of the vinylic protons, confirming the (E)-stereochemistry, and the characteristic chemical shifts of the aromatic, vinylic, and methoxy groups. This guide provides the foundational data and interpretive logic required for researchers to confidently identify and characterize this compound, ensuring the scientific integrity of their work.

References

-

Pierens, G. K., Venkatachalam, T. K., & Reutens, D. C. (2016). Investigation of two- and three-bond carbon-hydrogen coupling constants in cinnamic acid based compounds. Magnetic Resonance in Chemistry, 54(12), 941–946. [Link]

-

Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. [Link]

-

Nanalysis Corp. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

Reich, H. J. (2021). 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Chem LibreTexts. (2023). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Chem LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Khan Academy. (n.d.). H NMR coupling and coupling constants. YouTube. [Link]

-

Organic Chemistry Tutor. (2023). NMR 5: Coupling Constants. YouTube. [Link]

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. [Link]

Sources

An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 4-chlorocinnamate

This guide provides a comprehensive examination of the principles and techniques for acquiring and interpreting the infrared (IR) spectrum of methyl 4-chlorocinnamate. Tailored for researchers, scientists, and professionals in drug development, this document offers not only a procedural walkthrough but also the underlying scientific rationale for each step, ensuring a deep and applicable understanding of the methodology.

Introduction: The Vibrational Story of Methyl 4-chlorocinnamate

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1][2] When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. By measuring the absorption of light at these frequencies, we can deduce the presence of specific functional groups, providing a molecular "fingerprint" that is invaluable for structural elucidation and quality control.

Methyl 4-chlorocinnamate, an aromatic ester, possesses a rich tapestry of functional groups—an ester, an alkene, and a substituted benzene ring—each with its own characteristic vibrational signature. The conjugation between the benzene ring, the carbon-carbon double bond, and the carbonyl group creates a unique electronic environment that influences the position and intensity of their respective IR absorption bands. Understanding these nuances is key to a robust interpretation of its spectrum. This guide will delve into the practical aspects of obtaining a high-quality IR spectrum of methyl 4-chlorocinnamate and the detailed interpretation of its spectral features.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

For a solid sample such as methyl 4-chlorocinnamate, Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy is the most efficient and common method.[2][3] This technique requires minimal sample preparation and provides high-quality, reproducible spectra.

Principle of ATR-FTIR

In ATR, an infrared beam is directed into a crystal of high refractive index (e.g., diamond or zinc selenide).[2][4] The beam undergoes total internal reflection at the crystal surface, creating a short-lived "evanescent wave" that penetrates a few micrometers into the sample placed in intimate contact with the crystal.[2][3] The sample absorbs energy from this evanescent wave at its characteristic vibrational frequencies, and the attenuated beam is then directed to the detector.

Step-by-Step Experimental Workflow

-

Instrument Preparation and Background Scan:

-

Ensure the ATR crystal is clean. Wipe the crystal surface with a soft tissue dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

-

Acquire a background spectrum. This is a crucial step to account for the absorbance of atmospheric carbon dioxide and water vapor, as well as any intrinsic signals from the instrument itself.[1] The background spectrum is stored and automatically subtracted from the sample spectrum.

-

-

Sample Preparation and Application:

-

Place a small amount of solid methyl 4-chlorocinnamate powder onto the center of the ATR crystal. A few milligrams is typically sufficient.[5]

-

Lower the press arm to apply firm and even pressure to the sample. This ensures optimal contact between the sample and the crystal, which is critical for a strong signal.[3]

-

-

Data Acquisition:

-

Initiate the sample scan. Typical acquisition parameters are a spectral range of 4000-650 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 to 64 scans to improve the signal-to-noise ratio.[1]

-

-

Data Processing and Cleaning:

-

After the scan is complete, raise the press arm and carefully remove the sample.

-

Clean the ATR crystal thoroughly as described in step 1 to prepare for the next sample.

-

The resulting spectrum should be displayed in terms of transmittance or absorbance. For analytical purposes, absorbance is often preferred as it is directly proportional to concentration.

-

Below is a Graphviz diagram illustrating the experimental workflow.

Caption: Workflow for ATR-FTIR analysis of a solid sample.

Spectral Interpretation: Decoding the Vibrational Frequencies

The infrared spectrum of methyl 4-chlorocinnamate is characterized by several key absorption bands that correspond to the various functional groups within the molecule. The region above 1500 cm⁻¹ is typically used for identifying functional groups, while the region below 1500 cm⁻¹, known as the "fingerprint region," is unique to the molecule as a whole.[6][7]

Key Vibrational Modes and Their Assignments

The following table summarizes the expected characteristic IR absorption bands for methyl 4-chlorocinnamate.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Comments |

| ~3030 | Aromatic and Vinylic =C-H Stretch | Medium | Absorptions above 3000 cm⁻¹ are characteristic of C-H bonds on sp² hybridized carbons.[8] |

| ~2950 | Aliphatic C-H Stretch (from -OCH₃) | Weak | Absorptions below 3000 cm⁻¹ are characteristic of C-H bonds on sp³ hybridized carbons.[8] |

| ~1715-1730 | C=O Stretch (α,β-unsaturated ester) | Strong | The carbonyl stretch is typically the most intense peak.[9] Conjugation with the C=C double bond and the aromatic ring lowers the frequency from a saturated ester (~1735 cm⁻¹).[8][10] |

| ~1630 | C=C Stretch (alkene) | Medium | This peak confirms the presence of the carbon-carbon double bond in the cinnamate structure. Its intensity is enhanced by conjugation.[7][11] |

| ~1600, ~1490 | C=C Stretch (aromatic ring) | Medium | Aromatic rings typically show a pair of sharp absorptions in this region.[10][11] |

| ~1280, ~1100 | C-O Stretch (ester) | Strong | Aromatic esters exhibit two strong C-O stretching bands, often referred to as the C-C-O and O-C-C stretches.[9] |

| ~830 | C-H Out-of-Plane Bend (para-disubstituted ring) | Strong | The position of this strong band is diagnostic for the 1,4- (or para-) substitution pattern on the benzene ring. |

| ~700-800 | C-Cl Stretch | Medium | The carbon-chlorine stretch is typically found in this region, though it can sometimes be weak. |

A Deeper Dive into the Spectrum

-

The Carbonyl Region (C=O): The strong absorption around 1715-1730 cm⁻¹ is the most prominent feature of the spectrum and is a clear indicator of the ester functional group.[6][9] The exact position is influenced by the electronic effects of both the conjugated system and the chlorine substituent on the aromatic ring.

-

The Double Bond Region (C=C): The presence of both an alkene and an aromatic ring leads to multiple absorptions between 1630 cm⁻¹ and 1490 cm⁻¹. The alkene C=C stretch is typically observed around 1630 cm⁻¹, while the aromatic ring vibrations appear closer to 1600 cm⁻¹ and 1490 cm⁻¹.[7][10][11]

-

The Ester C-O Stretches: Aromatic esters are distinguished by two strong C-O stretching bands.[9] One, typically around 1280 cm⁻¹, is associated with the C-C-O asymmetric stretch, while the other, around 1100 cm⁻¹, corresponds to the O-C-C symmetric stretch. These two intense peaks, along with the C=O stretch, create a characteristic pattern for this functional group.[9]

-

Substitution Pattern on the Benzene Ring: The strong band around 830 cm⁻¹ is highly diagnostic. This absorption arises from the out-of-plane bending of the C-H bonds on the benzene ring. For a para-disubstituted ring like in methyl 4-chlorocinnamate, this band is typically strong and appears in a well-defined region, confirming the substitution pattern.

The logical flow for interpreting the spectrum is visualized in the diagram below.

Caption: Logical workflow for the interpretation of key IR peaks.

Conclusion

The infrared spectrum of methyl 4-chlorocinnamate provides a wealth of structural information. By employing a systematic approach to data acquisition using ATR-FTIR and a thorough interpretation of the resulting spectrum, researchers can confidently verify the identity and purity of this compound. The key diagnostic peaks—the conjugated ester C=O stretch, the C=C stretches of the alkene and aromatic ring, the dual C-O ester bands, and the C-H out-of-plane bend indicating para-substitution—collectively form a unique vibrational signature. This guide provides the foundational knowledge and practical steps for scientists to leverage IR spectroscopy effectively in their research and development endeavors.

References

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Unknown. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Retrieved from [Link]

-

Sitorus, M., Suyanti, R., Jahro, I. S., & Sitorus, F. T. A. (n.d.). FTIR spectrum of cinnamate acid [a] ethyl cinnamate resulting from esterification [b]. ResearchGate. Retrieved from [Link]

-

Unknown. (n.d.). FTIR spectrum of Cinnamic acid. ResearchGate. Retrieved from [Link]

-

UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

Sources

- 1. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 2. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 3. agilent.com [agilent.com]

- 4. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

Mass spectrometry analysis of Methyl 4-chlorocinnamate

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Methyl 4-chlorocinnamate

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Methyl 4-chlorocinnamate (C₁₀H₉ClO₂), a compound of interest in synthetic chemistry and drug development. As a Senior Application Scientist, this document moves beyond mere procedural outlines to delve into the causal reasoning behind methodological choices, ensuring that researchers, scientists, and drug development professionals can develop robust, reliable, and validated analytical systems. We will explore sample preparation, chromatographic separation via both Gas Chromatography (GC) and Liquid Chromatography (LC), detailed fragmentation analysis under Electron Ionization (EI), and the principles of quantitative methodology. This guide is grounded in established scientific principles and supported by authoritative references to ensure technical accuracy and trustworthiness.

Introduction: The Analytical Significance of Methyl 4-chlorocinnamate

Methyl 4-chlorocinnamate is an ester derivative of cinnamic acid, characterized by a chlorine substituent on the phenyl ring. Its chemical structure presents an interesting analytical challenge, combining a halogenated aromatic ring, a conjugated double bond, and an ester functional group. Mass spectrometry is the definitive technique for its structural elucidation and quantification due to its unparalleled sensitivity and specificity.

Understanding the mass spectrometric behavior of this molecule is critical for process monitoring in synthetic chemistry, metabolite identification in drug discovery, and purity assessment in quality control. The choice of analytical approach—be it GC-MS for volatile analysis or LC-MS for more complex matrices—is dictated by the sample matrix and the analytical question at hand.

Table 1: Physicochemical Properties of Methyl 4-chlorocinnamate

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₉ClO₂ | [1][2] |

| Molecular Weight | 196.63 g/mol | [1][2] |

| Exact Mass | 196.0291072 u | [3] |

| Melting Point | 76-77°C | [3] |

| Boiling Point | 292.8 °C at 760 mmHg | [3] |

| Appearance | White to almost white powder/crystal | [4] |

Foundational Choices: Instrumentation and Ionization

The first and most critical decision in developing a mass spectrometric method is the selection of the sample introduction and ionization technique. For a semi-volatile and thermally stable small molecule like Methyl 4-chlorocinnamate, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are viable options.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for volatile and thermally stable compounds. The analyte is vaporized and separated based on its boiling point and interaction with a stationary phase before entering the mass spectrometer.

-

Ionization Source: Electron Ionization (EI) is the gold standard for GC-MS. Bombardment with high-energy electrons (typically 70 eV) induces reproducible and extensive fragmentation. This creates a unique "fingerprint" mass spectrum, ideal for structural confirmation and library matching.[5]

-

Mass Analyzer: A Quadrupole Mass Analyzer is a robust and cost-effective choice for routine GC-MS analysis.[6] It acts as a mass filter, allowing ions of a specific mass-to-charge ratio (m/z) to pass through to the detector. For applications requiring higher resolution and mass accuracy, a Time-of-Flight (TOF) Mass Analyzer is superior, as it measures the precise time it takes for an ion to travel a known distance, providing excellent mass accuracy independent of the mass range.[7]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is indispensable when dealing with complex matrices (e.g., plasma, tissue extracts), thermally labile compounds, or when higher throughput is needed without extensive sample cleanup.[8]

-

Ionization Source: Electrospray Ionization (ESI) is a soft ionization technique that generates protonated molecules ([M+H]^+) or other adducts with minimal fragmentation. This is ideal for determining the molecular weight. For structural information, fragmentation is induced in a collision cell, a technique known as tandem mass spectrometry (MS/MS).[8]

-

Mass Analyzer: Tandem mass spectrometers, such as a Triple Quadrupole (QqQ) or a Quadrupole Time-of-Flight (Q-TOF) , are commonly used. A QqQ is excellent for targeted quantification using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a specific product ion, providing exceptional selectivity and sensitivity.[9] A Q-TOF combines the scanning capabilities of a quadrupole with the high mass accuracy of a TOF analyzer, making it ideal for metabolite identification and characterization of unknowns.[8]

Experimental Workflow: From Sample to Spectrum

A self-validating protocol begins with meticulous sample preparation. The goal is to present the analyte to the instrument in a clean, compatible solvent at an appropriate concentration.

Diagram: General Mass Spectrometry Workflow

Caption: A generalized workflow for mass spectrometry analysis.

Protocol 1: General Sample Preparation

Causality: The objective is to remove matrix components that can interfere with ionization or contaminate the system, and to ensure the analyte is dissolved in a solvent compatible with the chosen chromatographic technique.[10]

-

Initial Dissolution: Accurately weigh approximately 1 mg of the Methyl 4-chlorocinnamate standard or sample. Dissolve in 1 mL of a high-purity organic solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Working Solution Preparation: Perform a serial dilution of the stock solution. For GC-MS, a final concentration of 1-10 µg/mL in ethyl acetate is a good starting point. For LC-MS, a concentration of 0.1-1 µg/mL in methanol or acetonitrile is typically sufficient.

-

Matrix Cleanup (if necessary): For complex samples (e.g., biological fluids), a cleanup step is mandatory.

-

Protein Precipitation: For plasma or serum, add 3 volumes of cold acetonitrile to 1 volume of sample, vortex, and centrifuge to pellet proteins.

-

Solid-Phase Extraction (SPE): For more complex matrices or to concentrate the analyte, use a C18 SPE cartridge. This will retain Methyl 4-chlorocinnamate while allowing more polar interferents to be washed away.

-

-

Filtration: Filter the final diluted sample through a 0.22 µm PTFE syringe filter into an autosampler vial to remove any particulates that could clog the instrument's tubing or column.[11]

GC-MS Analysis and Electron Ionization (EI) Fragmentation

GC-MS with EI is the definitive technique for obtaining a structural fingerprint of Methyl 4-chlorocinnamate.

Protocol 2: GC-MS Method

Causality: The choice of a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) provides good selectivity for a wide range of organic molecules. The temperature program is designed to ensure the analyte is well-resolved from solvent and potential impurities while keeping the peak shape sharp.

-

Gas Chromatograph: Agilent 8890 GC (or equivalent).

-

Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL in splitless mode (ideal for trace analysis).

-

Oven Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-300.

Interpretation of the EI Mass Spectrum

The 70 eV EI mass spectrum of Methyl 4-chlorocinnamate is characterized by a distinct molecular ion and several key fragment ions that reveal its structure. The presence of chlorine is immediately identifiable by the isotopic pattern of chlorine-containing fragments (³⁵Cl/³⁷Cl ratio of approximately 3:1).

Table 2: Key Ions in the EI Mass Spectrum of Methyl 4-chlorocinnamate

| m/z | Proposed Fragment Ion | Relative Intensity (%) | Notes |

| 196/198 | [C₁₀H₉ClO₂]⁺˙ (M⁺˙) | 45 | Molecular Ion. The M+2 peak at m/z 198 is ~1/3 the intensity of m/z 196, confirming the presence of one chlorine atom. |